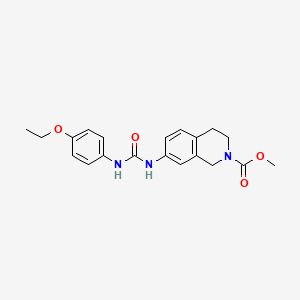

methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an isoquinoline core, a ureido group, and an ethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target enzymes such as dna gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription.

Mode of Action

Based on its structural similarity to other urea derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.

Biochemical Pathways

If the compound does indeed target dna gyrase, it could potentially affect dna replication and transcription processes . This could have downstream effects on cell division and gene expression.

Pharmacokinetics

The presence of the ethoxy group and the urea functionality in the compound could potentially influence its solubility and permeability, which are key factors in drug absorption and bioavailability .

Result of Action

If the compound does indeed target dna gyrase, its action could potentially lead to inhibition of dna replication and transcription, thereby affecting cell division and gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Introduction of the Ureido Group: The ureido group is introduced by reacting the isoquinoline derivative with an isocyanate, such as 4-ethoxyphenyl isocyanate, under mild conditions.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles such as amines or thiols can replace the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Formation of quinoline derivatives

Reduction: Conversion to amine derivatives

Substitution: Formation of substituted urea derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds related to methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate as anticancer agents. Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized with similar structures demonstrated inhibitory effects on cell proliferation in in vitro assays, suggesting their utility in developing new anticancer therapies .

Antiviral Properties

this compound may also have antiviral applications. Similar compounds have been investigated for their capacity to inhibit viral replication, particularly against viruses such as Hepatitis B. Molecular docking studies suggest that these compounds can effectively bind to viral proteins, potentially blocking their function and thereby reducing viral load in infected cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Research indicates that derivatives of isoquinoline can act as selective inhibitors of certain enzymes involved in disease pathways, such as Janus kinases (JAKs). JAK inhibitors are critical in treating autoimmune diseases and cancers due to their role in signaling pathways that regulate immune responses . The structure of this compound suggests it may possess similar inhibitory properties.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies involving related 3,4-dihydroisoquinoline derivatives have shown that they can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like neurodegenerative diseases where oxidative damage plays a significant role . The neuroprotective mechanisms are believed to involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Studies and Experimental Findings

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 7-(3-(4-methoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

This compound is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure and reactivity make it a valuable subject for further study and application.

Actividad Biológica

Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₂₁H₂₃N₃O₄

- Molecular Weight : 379.43 g/mol

- CAS Number : 894044-93-0

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antitumor Activity :

- Research indicates that isoquinoline derivatives exhibit notable antitumor properties. In a study involving various isoquinoline compounds, this compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways .

-

Neuroprotective Effects :

- Isoquinoline derivatives are also known for their neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Studies have reported that these compounds can modulate neurotransmitter levels and improve cognitive functions in animal models .

- Anti-inflammatory Activity :

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : It has been suggested that the compound activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.

- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound may protect cells from oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against various cancer cell lines | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study: Antitumor Efficacy

In a recent study, this compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a rat model of ischemic stroke. Administration of this compound resulted in decreased infarct size and improved neurological scores compared to control groups. These findings suggest a potential therapeutic role for this compound in neurodegenerative diseases .

Propiedades

IUPAC Name |

methyl 7-[(4-ethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-18-8-6-16(7-9-18)21-19(24)22-17-5-4-14-10-11-23(20(25)26-2)13-15(14)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIIGUFWEVLMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.